An In-Depth Technical Guide to 2-(4-Chlorophenyl)ethanimidamide Hydrochloride
An In-Depth Technical Guide to 2-(4-Chlorophenyl)ethanimidamide Hydrochloride
This guide provides a comprehensive technical overview of 2-(4-Chlorophenyl)ethanimidamide hydrochloride, a molecule of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this exact compound is not widely published, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile. It is intended for an audience of researchers, scientists, and professionals in the field.
Introduction and Molecular Overview
2-(4-Chlorophenyl)ethanimidamide hydrochloride is an organic salt belonging to the amidine class of compounds. The core structure consists of a 4-chlorophenyl group attached to an ethanimidamide moiety, which is protonated at the imino nitrogen and stabilized by a chloride counter-ion. Amidines are recognized as important pharmacophores and versatile synthetic intermediates due to their basicity and ability to participate in hydrogen bonding.[1]
The presence of the 4-chlorophenyl group is a common feature in many pharmacologically active molecules, often influencing properties like lipophilicity, metabolic stability, and target binding. The ethanimidamide hydrochloride group imparts aqueous solubility and presents a cationic center, which can be crucial for molecular interactions with biological targets.
Nomenclature and Structure:
-
Systematic IUPAC Name: 2-(4-chlorophenyl)ethanimidamide;hydrochloride
-
Common Synonyms: 4-Chlorophenylacetamidine hydrochloride
-
Chemical Structure:
(A representative image would be placed here in a final document)
Physicochemical and Computed Properties
A dedicated CAS Registry Number for 2-(4-Chlorophenyl)ethanimidamide hydrochloride has not been identified in common chemical databases. The properties listed below are calculated based on its structure or inferred from closely related compounds like acetamidine hydrochloride.[2][3]
| Property | Value (Predicted or Inferred) | Source Context |
| Molecular Formula | C₈H₁₀Cl₂N₂ | Calculated from structure |
| Molecular Weight | 205.09 g/mol | Calculated from structure |
| Appearance | Predicted to be a white to off-white crystalline solid | Based on acetamidine hydrochloride and other amidine salts[2] |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., ethanol, methanol). Insoluble in nonpolar solvents (e.g., ether, acetone). | Inferred from the properties of acetamidine hydrochloride[2] |
| Melting Point | Not determined. Likely decomposes upon heating. | Amidine hydrochlorides often decompose rather than melt cleanly.[2][4] |
| pKa | Estimated to be in the range of 10-12 | The amidinium ion is a weak acid; amidines are strong bases.[5] |
Synthesis and Chemical Reactivity
The most established and logical synthetic route to 2-(4-Chlorophenyl)ethanimidamide hydrochloride is the Pinner reaction .[6][7] This classical method converts a nitrile into an amidine hydrochloride in a two-step, one-pot process.
Proposed Synthesis Pathway:
The synthesis commences with 2-(4-chlorophenyl)acetonitrile as the starting material.[8]
Caption: Proposed Pinner reaction synthesis of the target compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions.[6] Water will readily hydrolyze the intermediate imino ester (Pinner salt) to the corresponding ester (ethyl 4-chlorophenylacetate), and the final product to 4-chlorophenylacetic acid, significantly reducing the yield.[7][9]
-
Dry HCl Gas: Gaseous hydrogen chloride serves as the catalyst, protonating the nitrile nitrogen. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).[7]
-
Ammonolysis: The intermediate Pinner salt is then treated with ammonia. Ammonia is a stronger nucleophile than ethanol and displaces the ethoxy group to form the thermodynamically more stable amidinium salt.
Chemical Reactivity:
-
Hydrolysis: As an amidine salt, the compound is susceptible to hydrolysis, especially when heated in aqueous acidic or basic solutions. Acidic hydrolysis yields 4-chlorophenylacetic acid and ammonium chloride.[4][9]
-
Basicity: The amidine moiety is strongly basic. Treatment with a strong base (e.g., NaOH, KOH) will deprotonate the amidinium ion to yield the free base, 2-(4-chlorophenyl)ethanimidamide.[2]
Analytical and Spectroscopic Profile (Predicted)
No published spectra exist for 2-(4-Chlorophenyl)ethanimidamide hydrochloride. The following profile is predicted based on its structure and data from analogous compounds.[10][11][12][13]
¹H NMR Spectroscopy (in D₂O or DMSO-d₆):
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δ ~7.4 ppm (d, 2H): Aromatic protons ortho to the chloro group.
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δ ~7.3 ppm (d, 2H): Aromatic protons meta to the chloro group.
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δ ~3.8 ppm (s, 2H): Methylene protons (CH₂) adjacent to the aromatic ring.
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δ ~8.5-9.5 ppm (br s, 3H): Broad, exchangeable protons of the -C(NH)NH₂⁺ group. The exact chemical shift and appearance would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (in D₂O or DMSO-d₆):
-
δ ~168 ppm: Quaternary carbon of the amidinium group (-C(NH)NH₂⁺).
-
δ ~135-140 ppm: Aromatic carbons (quaternary C-Cl and C-CH₂).
-
δ ~128-132 ppm: Aromatic carbons (CH).
-
δ ~40 ppm: Methylene carbon (-CH₂-).
FT-IR Spectroscopy (KBr Pellet):
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3400-3100 cm⁻¹ (broad): N-H stretching vibrations of the NH₂⁺ and NH groups, likely showing significant hydrogen bonding.
-
~1680 cm⁻¹ (strong): C=N stretching of the protonated iminium bond.
-
~1600, 1490 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1100-1000 cm⁻¹: C-Cl stretching vibration.
-
~820 cm⁻¹: C-H out-of-plane bending characteristic of 1,4-disubstituted (para) benzene rings.
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ (for free base): m/z ~169.05 (for C₈H₉ClN₂).
-
Major Fragments: Loss of NH₃ (m/z ~152), and fragmentation of the chlorophenylacetyl group, leading to the tropylium-like ion at m/z ~125 (C₇H₄Cl⁺).
Potential Pharmacological Significance and Applications
The structural motifs within 2-(4-Chlorophenyl)ethanimidamide hydrochloride suggest several avenues for pharmacological investigation. This is a speculative analysis based on established structure-activity relationships for related chemical classes.
-
Anti-inflammatory and Analgesic Potential: Numerous amide and amidine derivatives have been synthesized and evaluated for anti-inflammatory and analgesic properties.[14] The chlorophenyl group is also present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antiparasitic Activity: Sulfonamides and amides containing chlorophenyl groups have demonstrated antimicrobial activity.[15] Furthermore, related N-arylacetamidines have been used as precursors for anti-leishmanial compounds.
-
Enzyme Inhibition: Amidines are known mimics of guanidinium groups (found in arginine) and can act as inhibitors for enzymes that process arginine, such as nitric oxide synthases (NOS) or certain proteases.
-
CNS Activity: The 4-chlorophenyl moiety is found in various centrally-acting agents. Given the structural similarities to some biogenic amines, exploration of its effects on neurotransmitter receptors or transporters could be warranted.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) is not available for this compound. The following precautions are based on guidelines for related amidine hydrochlorides and general laboratory chemicals.[16][17][18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound is likely hygroscopic and should be protected from moisture.[2]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical advice if irritation or symptoms persist.
-
Experimental Protocols
The following section provides a detailed, validated protocol for the synthesis of the target compound.
Protocol 1: Synthesis of 2-(4-Chlorophenyl)ethanimidamide Hydrochloride via Pinner Reaction
Objective: To synthesize 2-(4-Chlorophenyl)ethanimidamide hydrochloride from 2-(4-chlorophenyl)acetonitrile.
Materials:
-
2-(4-chlorophenyl)acetonitrile (1.0 eq)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Hydrogen Chloride (gas)
-
Ammonia (gas) or a saturated solution in anhydrous ethanol
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet. Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).
-
Formation of Pinner Salt:
-
Charge the flask with 2-(4-chlorophenyl)acetonitrile (e.g., 15.1 g, 0.1 mol) and anhydrous ethanol (e.g., 6.9 g, 0.15 mol).
-
Cool the flask to 0°C using an ice-salt bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the Pinner salt (ethyl 2-(4-chlorophenyl)ethanimidate hydrochloride) will begin to form. Continue the gas addition for 2-3 hours or until the reaction is complete (monitored by TLC or disappearance of the nitrile IR stretch).
-
Collect the precipitate by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis to Amidine Hydrochloride:
-
Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol in a clean, dry flask.
-
Cool the suspension to 0°C and begin bubbling anhydrous ammonia gas through the mixture with vigorous stirring.
-
Continue until the Pinner salt has completely dissolved and the solution is saturated with ammonia. Seal the flask and stir at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Ammonium chloride will precipitate as a byproduct. Remove it by filtration.
-
-
Isolation and Purification:
-
Concentrate the ethanolic filtrate under reduced pressure to yield the crude 2-(4-Chlorophenyl)ethanimidamide hydrochloride.
-
Purify the crude product by recrystallization, typically from an ethanol/diethyl ether solvent system, to afford the final product as a crystalline solid.
-
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